2-(4-Hydroxyphenyl)ethyl docosanoate
Description
2-(4-Hydroxyphenyl)ethyl docosanoate is a long-chain ester derivative featuring a 4-hydroxyphenyl group attached to an ethyl linker, esterified with docosanoic acid (a C22 saturated fatty acid). Such compounds are often isolated from microbial sources or synthesized for applications in pharmaceuticals, agrochemicals, or material science due to their bioactive or physicochemical properties .
Properties
CAS No. |
125003-12-5 |
|---|---|
Molecular Formula |
C30H52O3 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)ethyl docosanoate |
InChI |
InChI=1S/C30H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(32)33-27-26-28-22-24-29(31)25-23-28/h22-25,31H,2-21,26-27H2,1H3 |
InChI Key |
KFEVDPWXEVUUMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)ethyl docosanoate typically involves the esterification reaction between 4-hydroxyphenylethanol and docosanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Hydroxyphenyl)ethyl docosanoate may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)ethyl docosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a bioactive compound in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)ethyl docosanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially leading to various biological effects. The ester group can also undergo hydrolysis to release the active components, which can then exert their effects on target cells and tissues.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with 2-(4-Hydroxyphenyl)ethyl docosanoate, enabling comparative analysis:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility: Shorter-chain esters like methyl 2-(4-hydroxyphenyl)acetate are more water-soluble than docosanoate derivatives, which are highly lipophilic. The ether-alcohol chain in 2-(2-Butoxyethoxy)ethyl docosanoate enhances solubility in polar organic solvents compared to the hydroxyphenylethyl group .
- Stability : Nitrile-containing analogs (e.g., compound 8) may undergo hydrolysis under acidic or basic conditions, whereas ester derivatives like the target compound are more stable under physiological conditions .
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